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Compound of Interest

Compound Name: Ethyl bromoacetate

Cat. No.: B091307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

ethyl bromoacetate (CAS No: 105-36-2), a critical reagent in organic synthesis and

pharmaceutical development. The document details its Nuclear Magnetic Resonance (NMR)

and Infrared (IR) spectral characteristics, offering a foundational dataset for compound

verification, reaction monitoring, and quality control.

Spectroscopic Data Summary
The following tables summarize the essential ¹H NMR, ¹³C NMR, and IR spectroscopic data for

ethyl bromoacetate.

Table 1: ¹H NMR Data for Ethyl Bromoacetate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.24 Quartet (q) 2H 7.1 -O-CH₂-CH₃

3.84 Singlet (s) 2H N/A Br-CH₂-C=O

1.31 Triplet (t) 3H 7.1 -O-CH₂-CH₃

Solvent: CDCl₃,

Spectrometer

Frequency: 300

MHz.[1]

Table 2: ¹³C NMR Data for Ethyl Bromoacetate
Chemical Shift (δ) ppm Assignment

167.0 C=O

62.0 -O-CH₂-CH₃

26.0 Br-CH₂-C=O

14.0 -O-CH₂-CH₃

Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl
Bromoacetate
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

2985 Strong C-H Stretch Alkane

1745 Strong C=O Stretch Ester

1280 Strong C-O Stretch Ester

1150 Strong C-O Stretch Ester

675 Strong C-Br Stretch Alkyl Halide

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of ethyl
bromoacetate using the spectroscopic methods detailed in this guide.

Figure 1: Structural Elucidation Workflow for Ethyl Bromoacetate
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Click to download full resolution via product page

Caption: Figure 1: Structural Elucidation Workflow for Ethyl Bromoacetate.

Experimental Protocols
The data presented in this guide are typically obtained using standard high-resolution NMR and

FT-IR spectrometers. The following are generalized protocols for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of ethyl bromoacetate in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2] For

quantitative analysis or precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added.[2]

Instrument Setup: Place the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal

of the solvent to maintain field stability. The magnetic field homogeneity is then optimized

through a process called "shimming" to achieve high spectral resolution.

Acquisition of ¹H NMR Spectrum:

A standard one-pulse experiment is typically used.

Key parameters include setting the appropriate spectral width, acquisition time (e.g., 2

seconds), and a relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.

Data is collected over a number of scans (e.g., 8-16) to improve the signal-to-noise ratio.

Acquisition of ¹³C NMR Spectrum:

A proton-decoupled experiment (e.g., zggpd) is used to simplify the spectrum to single

lines for each unique carbon.

Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a potentially

longer relaxation delay are required compared to ¹H NMR.
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Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier

Transform (FT) to generate the frequency-domain spectrum. This is followed by phase

correction, baseline correction, and referencing the chemical shifts to the solvent or internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As ethyl bromoacetate is a liquid at room temperature,

the simplest method is to prepare a "neat" sample.[3]

Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top, spreading the liquid into a thin, uniform film.

Background Spectrum: Before analyzing the sample, a background spectrum of the ambient

air is collected. This allows the instrument to subtract signals from atmospheric CO₂ and

water vapor from the final sample spectrum.[3]

Sample Analysis:

Place the salt plates with the sample film into the spectrometer's sample holder.

Acquire the spectrum. The instrument passes infrared radiation through the sample and a

detector measures the amount of light transmitted at each wavelength.

Typically, multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum and converts the raw data into a plot of percent

transmittance or absorbance versus wavenumber (cm⁻¹).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Bromoacetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091307#spectroscopic-data-nmr-ir-of-ethyl-
bromoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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